DS45500853

描述

属性

分子式 |

C18H20O3 |

|---|---|

分子量 |

284.3 g/mol |

IUPAC 名称 |

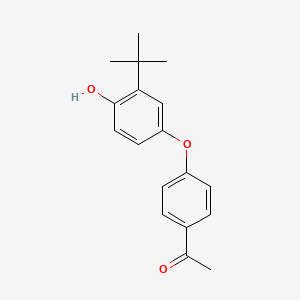

1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone |

InChI |

InChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3 |

InChI 键 |

WSVZSZVSZTYTCC-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

Unveiling DS45500853: A Technical Guide to a Novel ERRα Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, synthesis, and characterization of DS45500853, a novel agonist of the Estrogen-Related Receptor α (ERRα). ERRα is a key regulator of cellular metabolism, making it a promising therapeutic target for metabolic disorders such as type 2 diabetes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound, also referred to as acetophenone (B1666503) analogue 5c in scientific literature.[1][2]

| Parameter | Value | Description |

| IC50 | 0.80 μM | Concentration for 50% inhibition of the binding between the RIP140 corepressor peptide (10 nM) and the GST-ERRα ligand-binding domain (LBD; 1.2 μM).[3] |

| EC50 | 5.4 μM | Concentration for 50% effective activation of the transcriptional activity of full-length ERRα in MG63 cells.[3] |

ERRα Signaling and Agonist Discovery Workflow

The discovery of this compound stemmed from a focused effort to identify novel modulators of ERRα. The general workflow for such a discovery process is outlined below.

References

An In-depth Technical Guide on the Structure-Activity Relationship of DS45500853

Notice: A comprehensive search for the compound "DS45500853" did not yield any specific information regarding its structure, activity, or any associated preclinical or research data. The following guide is a structured template outlining the essential components of a thorough structure-activity relationship (SAR) analysis, which can be applied to this compound if and when data becomes available. This document will serve as a framework for researchers, scientists, and drug development professionals to organize and present SAR data in a clear, comparative, and actionable manner.

Introduction and Background

This section would typically introduce this compound, its therapeutic target, and the rationale for its development. It would provide the foundational chemical structure and outline the objectives of the SAR studies.

1.1. Overview of the Target and Therapeutic Rationale A description of the biological target of this compound and the unmet medical need it aims to address.

1.2. Core Scaffold of this compound Presentation of the foundational chemical structure of this compound, highlighting key functional groups and regions for modification in subsequent analog synthesis.

1.3. Objectives of the Structure-Activity Relationship Study The specific goals of the SAR investigation, such as optimizing potency, selectivity, pharmacokinetic properties, or reducing off-target effects.

Synthesis of Analogs

This section would detail the general synthetic schemes used to produce analogs of this compound. While specific reactions are not available, a generalized workflow is presented.

2.1. General Synthetic Strategy A flowchart illustrating the overarching approach to analog synthesis, from starting materials to final compounds.

Caption: Generalized workflow for the synthesis of this compound analogs.

Biological Evaluation and Assays

A description of the key in vitro and in vivo assays that would be used to evaluate the biological activity of the synthesized analogs.

3.1. Primary In Vitro Assay Detailed protocol for the primary assay used to measure the on-target activity of the compounds.

Experimental Protocol: Hypothetical Primary Enzyme Inhibition Assay

-

Reagents and Materials:

-

Recombinant target enzyme

-

Substrate

-

This compound and analogs (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., fluorescent or luminescent probe)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 50 nL of the compound solutions to the microplate wells.

-

Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

-

3.2. Secondary and Cellular Assays Protocols for assays that assess the activity of the compounds in a cellular context, as well as their selectivity against related targets.

3.3. In Vivo Efficacy Models Description of the animal models that would be used to evaluate the therapeutic potential of promising analogs.

Structure-Activity Relationship Analysis

This core section would present the SAR data in a structured format, linking chemical modifications to changes in biological activity.

4.1. Modifications to the Core Scaffold Analysis of how changes to the central ring system or foundational structure of this compound impact activity.

Table 1: SAR of Core Scaffold Modifications

| Analog | Modification | Target Activity (IC₅₀, nM) | Cellular Activity (EC₅₀, µM) |

|---|---|---|---|

| This compound | Parent Compound | Data unavailable | Data unavailable |

| Analog 1.1 | Modification A | Data unavailable | Data unavailable |

| Analog 1.2 | Modification B | Data unavailable | Data unavailable |

4.2. Exploration of Peripheral Substituents A systematic study of how different functional groups at various positions on the core scaffold influence potency and other properties.

Table 2: SAR of R₁ Substitutions

| Analog | R₁ Substituent | Target Activity (IC₅₀, nM) | Selectivity vs. Off-Target X (Fold) |

|---|---|---|---|

| This compound | -H | Data unavailable | Data unavailable |

| Analog 2.1 | -CH₃ | Data unavailable | Data unavailable |

| Analog 2.2 | -Cl | Data unavailable | Data unavailable |

| Analog 2.3 | -OCH₃ | Data unavailable | Data unavailable |

4.3. Physicochemical Properties and their Impact Analysis of how properties like lipophilicity (cLogP), solubility, and metabolic stability correlate with biological activity.

Table 3: Physicochemical Properties and In Vitro ADME Data

| Analog | cLogP | Aqueous Solubility (µM) | Microsomal Stability (t₁/₂, min) |

|---|---|---|---|

| This compound | Data unavailable | Data unavailable | Data unavailable |

| Analog 3.1 | Data unavailable | Data unavailable | Data unavailable |

| Analog 3.2 | Data unavailable | Data unavailable | Data unavailable |

Signaling Pathway and Mechanism of Action

This section would illustrate the proposed mechanism of action of this compound and its interaction with the target within its biological pathway.

5.1. Proposed Signaling Pathway A diagram showing the pathway in which the target of this compound is involved.

Caption: Proposed mechanism of action of this compound within a hypothetical signaling cascade.

Conclusion and Future Directions

A summary of the key SAR findings and an outline of the next steps in the optimization of this chemical series.

6.1. Summary of Key Findings

-

The essential structural features required for activity.

-

The regions of the molecule that are amenable to modification to improve properties.

-

The lead compounds identified for further development.

6.2. Future Optimization Strategy

-

Proposed future modifications to enhance potency, selectivity, and pharmacokinetic profiles.

-

Plans for further preclinical evaluation of lead compounds.

In-Depth Technical Guide: Binding Affinity of DS45500853 to the ERRα Ligand-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of DS45500853, an agonist of the Estrogen-Related Receptor alpha (ERRα). The document details its binding affinity to the ERRα ligand-binding domain (LBD), outlines relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding and Activity Data

The interaction of this compound with ERRα has been quantified through various biochemical and cell-based assays. The following table summarizes the key data points, providing a clear comparison of its potency in different experimental contexts.

| Parameter | Value | Assay Description | Reference |

| IC50 | 0.80 μM | Inhibition of binding between GST-ERRα ligand-binding domain (LBD) (1.2 μM) and a receptor-interacting protein 140 (RIP140) corepressor peptide (10 nM). | [1][2] |

| EC50 | 5.4 μM | Activation of the transcriptional activity of full-length ERRα in MG63 cells. | [1] |

Experimental Protocols

A detailed understanding of the methodologies used to ascertain the binding affinity and functional activity of this compound is crucial for the replication and extension of these findings.

Competitive Binding Assay: Inhibition of RIP140 Peptide Interaction

This protocol describes a representative competitive binding assay to determine the IC50 value of this compound for the ERRα LBD. This type of assay measures the ability of a test compound to displace a known binding partner of the receptor.

a. Expression and Purification of GST-ERRα LBD:

A bacterial expression system, such as E. coli BL21 (DE3), is commonly used for producing the Glutathione-S-Transferase (GST)-tagged ERRα LBD. The fusion protein is then purified using affinity chromatography with glutathione-sepharose beads.

b. Assay Principle:

The assay is based on the principle of fluorescence polarization (FP) or a similar technology that can detect the interaction between the relatively large GST-ERRα LBD and a small, fluorescently labeled peptide derived from the corepressor RIP140. When the labeled peptide is bound to the larger protein, it tumbles slowly in solution, resulting in a high polarization value. When displaced by a competitor like this compound, the free peptide tumbles more rapidly, leading to a decrease in polarization.

c. Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified GST-ERRα LBD in an appropriate assay buffer.

-

Synthesize and fluorescently label a peptide sequence from RIP140 known to interact with ERRα.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Plate Setup:

-

In a 384-well microplate, add a fixed concentration of GST-ERRα LBD and the fluorescently labeled RIP140 peptide to each well.

-

Add the serially diluted this compound to the wells. Include control wells with no compound (maximum binding) and wells with a saturating concentration of a known inhibitor (minimum binding).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient period to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the RIP140 peptide to the ERRα LBD.

-

ERRα Transcriptional Activity Assay

This protocol outlines a cell-based reporter gene assay to determine the EC50 value of this compound for the activation of ERRα transcriptional activity.

a. Cell Line and Plasmids:

-

A suitable mammalian cell line, such as MG63 or HEK293, is used.

-

The cells are co-transfected with two plasmids:

-

An expression vector for full-length human ERRα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with ERRα response elements (ERREs).

-

b. Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate media.

-

Co-transfect the cells with the ERRα expression plasmid and the luciferase reporter plasmid.

-

-

Compound Treatment:

-

After transfection, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 18-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal transcriptional activation.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the competitive binding assay and the signaling pathway of an ERRα agonist.

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Signaling pathway of an ERRα agonist like this compound.

References

- 1. What are Estrogen-related receptors agonists and how do they work? [synapse.patsnap.com]

- 2. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Estrogen-Related Receptor Alpha (ERRα) Agonists in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, has emerged as a pivotal regulator of cellular energy metabolism. Its activity, intricately linked with the coactivator PGC-1α, governs key metabolic processes including mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation. The development of synthetic ERRα agonists has opened new avenues for therapeutic interventions in metabolic disorders such as obesity and type 2 diabetes. These agonists, by mimicking the effects of exercise, have demonstrated preclinical efficacy in enhancing energy expenditure, improving insulin (B600854) sensitivity, and reducing fat mass. This technical guide provides a comprehensive overview of the role of ERRα agonists in metabolic regulation, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the investigation of ERRα activity.

Introduction

Estrogen-Related Receptor Alpha (ERRα or NR3B1) was one of the first orphan nuclear receptors to be identified.[1] Despite its name, ERRα does not bind to estrogens and its activity is primarily regulated by its interaction with coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[2][3] This interaction is crucial for the transcriptional regulation of a wide array of genes involved in energy homeostasis.[1][4] ERRα is highly expressed in tissues with high metabolic demand, such as the heart, skeletal muscle, and brown adipose tissue.[5][6]

The discovery of synthetic ERRα agonists, such as SLU-PP-332, has provided powerful tools to probe the therapeutic potential of targeting this receptor.[7][8] These compounds have been shown to act as "exercise mimetics," inducing a metabolic state similar to that achieved through physical activity.[7][9] This guide will delve into the molecular mechanisms of ERRα agonists, their effects on metabolic pathways, and the experimental approaches used to characterize their function.

The ERRα Signaling Pathway in Metabolic Regulation

The transcriptional activity of ERRα is fundamentally dependent on its association with the coactivator PGC-1α.[2] Environmental and physiological signals such as cold exposure, fasting, and exercise induce the expression of PGC-1α.[3][10] PGC-1α then binds to and coactivates ERRα, leading to the transcription of a suite of genes that orchestrate a metabolic shift towards increased energy expenditure.[1][11]

The PGC-1α/ERRα axis forms a positive feedback loop, where the complex can induce the expression of the ERRα gene itself, further amplifying the signal.[3] This signaling cascade results in the upregulation of genes involved in:

-

Mitochondrial Biogenesis: The formation of new mitochondria.[1][2]

-

Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce energy.[1][4]

-

Oxidative Phosphorylation (OXPHOS): The primary mechanism for ATP production in the mitochondria.[1][12]

-

Tricarboxylic Acid (TCA) Cycle: A central metabolic pathway that generates energy and metabolic intermediates.[1][4]

Furthermore, the ERRα/PGC-1α complex can interact with other signaling pathways, including those regulated by HIF-1α and Wnt/β-catenin, to influence processes like angiogenesis and cell migration.[4][11][13]

Below is a diagram illustrating the core ERRα signaling pathway.

References

- 1. ERRα: a metabolic function for the oldest orphan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ujpronline.com [ujpronline.com]

- 8. SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 9. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism [mdpi.com]

- 13. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Function of ERRα: A Technical Guide to the Chemical Probe DS45500853

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-related receptor alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular metabolism, mitochondrial biogenesis, and has been implicated in the progression of various diseases, including metabolic disorders and cancer.[1][2] Unlike typical nuclear receptors, ERRα is constitutively active and its function is primarily modulated by its interaction with coactivators, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and corepressors, like the receptor-interacting protein 140 (RIP140).[3][4] The development of chemical probes to modulate ERRα activity is crucial for dissecting its complex signaling pathways and validating it as a therapeutic target. This technical guide focuses on DS45500853, a potent agonist of ERRα, providing a comprehensive overview of its biochemical and cellular characterization, detailed experimental protocols, and a visual representation of the associated signaling pathways and experimental workflows.[5][6]

Data Presentation

The following tables summarize the quantitative data for the characterization of this compound as an ERRα agonist.

Table 1: Biochemical Activity of this compound

| Assay Type | Description | Target | Conditions | Parameter | Value | Reference |

| Corepressor Binding Assay | Inhibition of the binding between RIP140 corepressor peptide and the ERRα ligand-binding domain (LBD). | Human ERRα LBD | 10 nM RIP140 peptide, 1.2 µM GST-ERRα LBD | IC50 | 0.80 µM | [5][7] |

Table 2: Cellular Activity of this compound

| Assay Type | Description | Cell Line | Conditions | Parameter | Value | Reference |

| Luciferase Reporter Assay | Activation of the transcriptional activity of full-length ERRα. | MG63 | 18 hours of incubation with this compound. | EC50 | 5.4 µM | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers working with this compound and other ERRα modulators.

RIP140 Corepressor Binding Assay

This assay quantifies the ability of a compound to disrupt the interaction between the ERRα Ligand Binding Domain (LBD) and the corepressor protein RIP140.

-

Materials:

-

GST-tagged human ERRα LBD

-

Biotinylated RIP140 peptide

-

Streptavidin-coated plates

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound

-

Detection reagent (e.g., time-resolved fluorescence)

-

-

Procedure:

-

Coat streptavidin plates with biotinylated RIP140 peptide (10 nM) and incubate for 1 hour at room temperature.

-

Wash the plates to remove unbound peptide.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound and GST-ERRα LBD (1.2 µM) to the wells.

-

Incubate for 1 hour at room temperature to allow for binding.

-

Wash the plates to remove unbound ERRα LBD.

-

Add an anti-GST antibody conjugated to a fluorescent probe.

-

Incubate for 1 hour at room temperature.

-

Wash the plates and measure the signal using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

ERRα Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of ERRα.

-

Materials:

-

MG63 cells (or other suitable cell line)

-

Expression vector for full-length human ERRα

-

Luciferase reporter plasmid with ERRα response elements (ERREs)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect MG63 cells with the ERRα expression vector and the ERRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted compound and incubate for 18 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the fold activation against the compound concentration.

-

Mandatory Visualization

The following diagrams were generated using the DOT language to illustrate key concepts related to this compound and ERRα function.

Caption: Mechanism of action of this compound as an ERRα agonist.

Caption: Workflow for characterizing a novel ERRα agonist.

Caption: Simplified ERRα signaling pathway activated by this compound.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Multifaceted Transcriptional Network of Estrogen-Related Receptor Alpha in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The nuclear receptor transcriptional coregulator RIP140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a key orphan nuclear receptor that plays a pivotal role in the regulation of cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[1][2] Although structurally similar to the estrogen receptor alpha (ERα), ERRα does not bind to endogenous estrogens, establishing it as a distinct therapeutic target.[1][2] The activity of ERRα is primarily modulated by its interaction with co-activators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] This interaction forms a critical signaling axis that governs the expression of a wide array of genes involved in metabolic processes. The discovery of synthetic agonists for ERRα has opened new avenues for investigating its physiological functions and therapeutic potential in metabolic diseases and cancer. This technical guide provides an in-depth overview of the foundational research on ERRα agonists, including quantitative data on key compounds, detailed experimental protocols for their characterization, and a visual representation of the core signaling pathways involved.

Quantitative Data on ERRα Modulators

The following tables summarize the quantitative data for well-characterized synthetic ERRα agonists and inverse agonists. This data is essential for comparing the potency and efficacy of these compounds in various assays.

| Compound Name | Type | EC50 (nM) | IC50 (nM) | Target | Notes |

| SLU-PP-332 | Agonist | 98 | ERRα | Pan-ERR agonist with selectivity for ERRα over ERRβ (230 nM) and ERRγ (430 nM). | |

| DS20362725 | Agonist | 1100 | ERRα | ||

| Genistein | Agonist | 92,000 | ERRα | A naturally occurring isoflavone. | |

| XCT790 | Inverse Agonist | 370 | ERRα | A potent and selective inverse agonist. | |

| Compound 11 | Inverse Agonist | 681 | ERRα | A p-nitrobenzenesulfonamide-based inverse agonist. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERRα agonist activity and their effects on cellular processes. Below are protocols for two key experimental techniques used in foundational ERRα research.

Luciferase Reporter Gene Assay for ERRα Activity

This assay is a common method to screen for and characterize ERRα modulators by measuring their effect on the transcriptional activity of the receptor.

1. Cell Culture and Plating:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.

-

Culture Medium: High-Glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1 mM sodium pyruvate, and 100 U/mL penicillin/100 µg/mL streptomycin.

-

Procedure:

-

Culture HEK293 cells in a CO2 incubator at 37°C.

-

For the assay, plate the cells in 1536-well white solid bottom plates at a density of 2000 cells/well in 5 µL of culture medium using a Multidrop Combi dispenser.

-

Allow the cells to attach by incubating for 6 hours at 37°C in a 5% CO2 atmosphere.

-

2. Compound Treatment:

-

Positive Controls: Genistein (agonist) and XCT790 (inverse agonist) are used to establish dose-response curves.

-

Procedure:

-

Prepare serial dilutions of test compounds and positive controls in DMSO.

-

Using a Pintool station, transfer 23 nL of the compound solutions or DMSO (vehicle control) to the assay plates.

-

Incubate the plates for 17.5 hours at 37°C in a 5% CO2 incubator.

-

3. Luciferase Activity Measurement:

-

Reagents: CellTiter-Fluor™ Reagent and ONE-Glo™ Luciferase Assay System (Promega).

-

Procedure:

-

Add 1 µL of CellTiter-Fluor™ reagent to each well and incubate for 30 minutes at 37°C. Read the fluorescence using a ViewLux plate reader to assess cell viability.

-

Add 5 µL of ONE-Glo™ reagent to each well and incubate for 30 minutes at room temperature in the dark.

-

Read the luminescence using a ViewLux plate reader to determine luciferase activity, which is indicative of ERRα transcriptional activity.

-

4. Data Analysis:

-

Normalize the luciferase readings to the cell viability data.

-

Calculate the percentage of activity relative to the positive control (agonist) or vehicle control (for inverse agonists).

-

Determine EC50 or IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for ERRα Target Gene Identification

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of ERRα and thus its direct target genes.

1. Cell Preparation and Cross-linking:

-

Cell Line: A suitable cell line expressing ERRα (e.g., HepG2, MCF-7).

-

Procedure:

-

Grow cells to ~80-90% confluency.

-

Treat cells with an ERRα agonist or vehicle control for a specified time.

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

-

2. Chromatin Preparation:

-

Procedure:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and resuspend them in a suitable buffer.

-

Shear the chromatin into fragments of 200-500 bp using sonication.

-

3. Immunoprecipitation:

-

Antibody: A specific antibody against ERRα. An IgG antibody should be used as a negative control.

-

Procedure:

-

Incubate the sheared chromatin with the anti-ERRα antibody (or IgG control) overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

4. DNA Purification and Library Preparation:

-

Procedure:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).

-

5. Sequencing and Data Analysis:

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of the genome enriched for ERRα binding.

-

Annotate the peaks to identify nearby genes, which are potential direct targets of ERRα.

-

Perform motif analysis to identify the ERRα binding motif within the peaks.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ERRα and a typical experimental workflow for studying ERRα agonists.

Caption: The ERRα/PGC-1α signaling pathway.

Caption: The ERRα and HIF-1α signaling interaction.

Caption: Crosstalk between ERRα and Wnt/β-catenin signaling.

Caption: A typical experimental workflow for ERRα agonist discovery.

Conclusion

The foundational research on ERRα agonists has significantly advanced our understanding of this orphan nuclear receptor's role in cellular physiology and disease. The development of potent and selective synthetic agonists provides powerful tools for dissecting the intricate signaling networks governed by ERRα. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field. Further investigation into the therapeutic applications of ERRα agonists holds great promise for the development of novel treatments for metabolic disorders and certain types of cancer.

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of DS45500853 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS45500853 has been identified as a potent agonist of the Estrogen-Related Receptor alpha (ERRα), an orphan nuclear receptor that plays a crucial role in regulating cellular energy metabolism, mitochondrial biogenesis, and has been implicated in the pathophysiology of various diseases, including metabolic disorders and cancer.[1][2] These application notes provide detailed protocols for two robust in vitro assays to characterize the activity of this compound and similar compounds targeting ERRα: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a cell-based luciferase reporter assay for transcriptional activation.

ERRα Signaling Pathway

ERRα functions as a ligand-activated transcription factor.[3] Upon binding to an agonist, ERRα can recruit coactivators, such as PGC-1α, to the Estrogen-Related Response Elements (ERREs) in the promoter regions of its target genes, leading to their transcriptional activation.[1][4]

Caption: ERRα Signaling Pathway.

Assay 1: TR-FRET Coactivator Recruitment Assay

This assay measures the ability of this compound to promote the interaction between the ERRα Ligand Binding Domain (LBD) and a coactivator peptide, providing a direct measure of target engagement. The assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where energy transfer occurs between a Terbium (Tb)-labeled donor and a Fluorescein-labeled acceptor when they are in close proximity.[5][6][7]

Experimental Workflow

Caption: TR-FRET Assay Workflow.

Detailed Protocol

Materials:

-

GST-tagged human ERRα Ligand Binding Domain (LBD)

-

Tb-labeled anti-GST antibody

-

Fluorescein-labeled PGC-1α coactivator peptide

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)

-

This compound

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to a 2X final concentration. The final DMSO concentration in the assay should be ≤1%.

-

Master Mix Preparation: Prepare a master mix containing GST-ERRα-LBD, Tb-anti-GST antibody, and Fluorescein-PGC-1α peptide in Assay Buffer at 2X the final desired concentration. Recommended final concentrations are typically in the low nanomolar range and should be optimized for the specific reagents used.[5]

-

Assay Assembly:

-

Add 10 µL of the 2X this compound dilution to the wells of a 384-well plate.

-

Add 10 µL of the 2X master mix to each well.

-

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).[5]

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Sample Data

| This compound (µM) | TR-FRET Ratio (520/495 nm) | % Activity |

| 0.001 | 1.15 | 2.5 |

| 0.01 | 1.25 | 12.5 |

| 0.1 | 1.85 | 72.5 |

| 1 | 2.05 | 92.5 |

| 10 | 2.15 | 102.5 |

| 100 | 2.18 | 105.5 |

| EC50 (µM) | 0.08 |

Assay 2: ERRα Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to activate the transcriptional activity of ERRα. The assay utilizes a human cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of an ERRα-responsive promoter.[1][8]

Experimental Workflow

References

- 1. Identification of Estrogen-Related Receptor α Agonists in the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Multifaceted Transcriptional Network of Estrogen-Related Receptor Alpha in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Featuring ERRα Agonist DS45500853

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key transcriptional regulator of cellular energy homeostasis. It governs the expression of a wide array of genes involved in mitochondrial biogenesis, oxidative phosphorylation, fatty acid metabolism, and the tricarboxylic acid (TCA) cycle. Dysregulation of ERRα activity has been implicated in various metabolic diseases and cancers, making it an attractive therapeutic target.

DS45500853 is a potent agonist of ERRα. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity and downstream effects of this compound and other potential ERRα modulators. The following protocols will enable researchers to assess the compound's potency in activating ERRα, its impact on mitochondrial function, and its influence on key metabolic pathways.

Quantitative Data Summary for this compound

The following table summarizes the key quantitative data for the ERRα agonist this compound.

| Assay Type | Parameter | Value | Cell Line | Reference |

| Co-repressor Interaction Assay | IC50 (ERRα-RIP140 Interaction) | 0.80 µM | - | [1] |

| Luciferase Reporter Assay | EC50 (Full-length ERRα) | 5.4 µM | MG63 | [1] |

Signaling Pathway and Experimental Workflow

ERRα Signaling Pathway

The following diagram illustrates the canonical signaling pathway of ERRα. Upon activation by an agonist such as this compound, ERRα, in conjunction with its coactivator PGC-1α, binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This leads to the transcription of genes involved in key metabolic processes.

Caption: ERRα Signaling Pathway upon Agonist Binding.

General Experimental Workflow

This diagram outlines the general workflow for characterizing an ERRα agonist like this compound using the cell-based assays detailed in this document.

Caption: Experimental Workflow for ERRα Agonist Characterization.

Experimental Protocols

ERRα Luciferase Reporter Gene Assay

Objective: To determine the potency (EC50) of this compound in activating ERRα-mediated transcription.

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with ERRα response elements (ERREs). In the presence of an ERRα agonist, activated ERRα binds to the ERREs and drives the expression of luciferase, which produces a measurable light signal.

Materials:

-

Human cell line (e.g., HEK293T, MG63)

-

Full-length human ERRα expression plasmid

-

Luciferase reporter plasmid containing ERREs

-

Control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ERRα expression plasmid, the ERRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for ERRα Target Gene Expression

Objective: To quantify the effect of this compound on the expression of known ERRα target genes.

Principle: This protocol measures the mRNA levels of ERRα target genes, such as PDK4 (Pyruvate Dehydrogenase Kinase 4) and CPT1A (Carnitine Palmitoyltransferase 1A), in cells treated with this compound.

Materials:

-

Cell line expressing ERRα (e.g., HepG2, C2C12)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a predetermined time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Seahorse XF Cell Mito Stress Test

Objective: To assess the effect of this compound on mitochondrial respiration.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.

Materials:

-

Cell line of interest (e.g., C2C12 myotubes, HepG2)

-

This compound

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with this compound or vehicle control for a specified duration (e.g., 24 hours) prior to the assay.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Mito Stress Test: Load the Seahorse XF sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A. Calibrate the sensor cartridge and perform the Mito Stress Test according to the manufacturer's instructions.

-

Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

2-NBDG Glucose Uptake Assay

Objective: To measure the effect of this compound on cellular glucose uptake.

Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the amount of glucose uptake.

Materials:

-

Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)

-

This compound

-

2-NBDG

-

Glucose-free culture medium

-

Insulin (positive control)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat the cells with this compound or vehicle control for a specified time.

-

Glucose Starvation: Wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours.

-

2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Wash: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Ex/Em ~485/535 nm) or a flow cytometer.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells.

Fatty Acid Oxidation Assay

Objective: To determine the effect of this compound on the rate of fatty acid oxidation.

Principle: This assay utilizes a fluorescently-labeled fatty acid analog (e.g., BODIPY-C12) that is taken up by cells and metabolized through β-oxidation. The decrease in fluorescence over time can be used as an indicator of fatty acid oxidation.

Materials:

-

Cell line with high fatty acid metabolism (e.g., C2C12 myotubes, primary hepatocytes)

-

This compound

-

Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

-

Fatty acid-free BSA

-

Fluorescence microplate reader

Protocol:

-

Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound or vehicle control for 24-48 hours.

-

Fatty Acid Loading: Prepare a complex of the fluorescent fatty acid analog with fatty acid-free BSA. Wash the cells and incubate them with the fluorescent fatty acid complex for 1-2 hours.

-

Wash: Remove the loading medium and wash the cells to remove any unincorporated fatty acid analog.

-

Chase Period: Add fresh culture medium and measure the fluorescence intensity at time zero.

-

Kinetic Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals over several hours.

-

Data Analysis: Calculate the rate of decrease in fluorescence, which corresponds to the rate of fatty acid oxidation. Compare the rates between this compound-treated and vehicle-treated cells.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Investigating the Effects of DS45500853 on C2C12 Myotubes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The C2C12 cell line, a mouse myoblast cell line, serves as a valuable in vitro model for studying skeletal muscle differentiation (myogenesis), atrophy, and hypertrophy.[1] Upon reaching confluence and subsequent culture in a low-serum medium, C2C12 myoblasts differentiate and fuse to form multinucleated myotubes, which resemble mature muscle fibers.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for characterizing the effects of a novel compound, DS45500853, on C2C12 myotubes. The described assays are designed to assess the compound's potential to modulate key signaling pathways involved in muscle protein synthesis and degradation.

I. Data Presentation: Summary of Hypothetical Quantitative Data

The following tables represent hypothetical data for the effects of this compound on C2C12 myotubes.

Table 1: Effect of this compound on Myotube Diameter

| Treatment Group | Concentration (µM) | Mean Myotube Diameter (µm) | Standard Deviation (µm) |

| Vehicle Control | 0 | 25.2 | 3.1 |

| This compound | 1 | 28.5 | 3.5 |

| This compound | 10 | 35.8 | 4.2 |

| This compound | 50 | 38.1 | 4.5 |

Table 2: Gene Expression Analysis by qPCR in Dexamethasone-Induced Atrophy Model

| Gene | Treatment Group | Fold Change vs. Vehicle | p-value |

| MuRF-1 | Dexamethasone (100 µM) | 4.5 | <0.01 |

| Dexamethasone + this compound (10 µM) | 1.8 | <0.05 | |

| Atrogin-1 | Dexamethasone (100 µM) | 5.2 | <0.01 |

| Dexamethasone + this compound (10 µM) | 2.1 | <0.05 | |

| MyoD | Dexamethasone (100 µM) | 0.6 | <0.05 |

| Dexamethasone + this compound (10 µM) | 0.9 | >0.05 | |

| Myogenin | Dexamethasone (100 µM) | 0.5 | <0.05 |

| Dexamethasone + this compound (10 µM) | 0.8 | >0.05 |

Table 3: Western Blot Analysis of Key Signaling Proteins

| Protein | Treatment Group | Normalized Protein Expression (Arbitrary Units) |

| p-Akt (Ser473) | Vehicle Control | 1.0 |

| This compound (10 µM) | 2.5 | |

| Total Akt | Vehicle Control | 1.0 |

| This compound (10 µM) | 1.1 | |

| p-mTOR (Ser2448) | Vehicle Control | 1.0 |

| This compound (10 µM) | 3.2 | |

| Total mTOR | Vehicle Control | 1.0 |

| This compound (10 µM) | 0.9 |

II. Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.[2][3][5]

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[3]

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

Cell culture flasks and plates

Procedure:

-

Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: When cells reach 70-80% confluency, passage them to maintain a healthy, proliferating culture. Avoid letting the cells become fully confluent as this can impair their differentiation potential.[5]

-

Seeding for Differentiation: Seed C2C12 myoblasts onto appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, or plates with coverslips for imaging) at a density that will allow them to reach approximately 90-95% confluency within 24-48 hours.[6]

-

Inducing Differentiation: Once the myoblasts reach the desired confluency, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.

-

Myotube Formation: Change the DM every 48 hours. Myotubes should begin to form within 2-3 days and will become more mature over the next 4-6 days.[6]

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure for analyzing protein expression and phosphorylation status in C2C12 myotubes.[7][8][9]

Materials:

-

Differentiated C2C12 myotubes in 6-well plates

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound, place the culture plates on ice. Aspirate the medium and wash the myotubes twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes in C2C12 myotubes.[10][11]

Materials:

-

Differentiated C2C12 myotubes in 6-well plates

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

RNA Extraction: Following treatment, lyse the myotubes directly in the culture well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest (e.g., MuRF-1, Atrogin-1), and cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to a stable reference gene (e.g., Csnk2a2, Ap3d1).[10]

Protocol 4: Immunofluorescence Staining for Myotube Morphology

This protocol is for visualizing myotube formation and morphology.[12][13][14]

Materials:

-

Differentiated C2C12 myotubes on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., anti-Myosin Heavy Chain)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: After the desired treatment period, wash the myotubes on coverslips with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.[13]

-

Blocking: Wash with PBS and then block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS and then counterstain with DAPI for 5-10 minutes.

-

Mounting: Wash with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained myotubes using a fluorescence microscope. Myotube diameter can be quantified using image analysis software.

III. Mandatory Visualizations

Caption: Experimental workflow for studying this compound in C2C12 myotubes.

Caption: Hypothetical signaling pathway of this compound in muscle hypertrophy.

References

- 1. C2C12 - Wikipedia [en.wikipedia.org]

- 2. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 3. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 4. Culturing C2C12 myotubes on micromolded gelatin hydrogels accelerates myotube maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encodeproject.org [encodeproject.org]

- 6. researchgate.net [researchgate.net]

- 7. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 10. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myogenesis in C2C12 Cells Requires Phosphorylation of ATF6α by p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for DS45500853 in ERRα Transcriptional Activation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy metabolism, including mitochondrial biogenesis and function. Its role in various physiological and pathological processes, such as metabolic disorders and cancer, has made it an attractive target for therapeutic intervention. DS45500853 has been identified as a potent agonist of ERRα, capable of activating its transcriptional functions.[1][2] These application notes provide a detailed protocol for utilizing this compound to study ERRα transcriptional activation in a cell-based luciferase reporter assay.

Mechanism of Action

This compound functions as an agonist by binding to the ligand-binding pocket (LBP) of the ERRα ligand-binding domain (LBD).[1] This binding event induces a conformational change in the receptor, promoting the recruitment of coactivators, such as PGC-1α, and initiating the transcription of ERRα target genes.[3][4][5] The transcriptional network of ERRα is vast, encompassing genes involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid metabolism.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in relation to ERRα.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 5.4 µM | MG63 cells (full-length ERRα) | [1] |

| IC50 | 0.80 µM | GST-ERRα LBD and RIP140 corepressor peptide binding assay | [1] |

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of ERRα activation by an agonist like this compound, leading to the transcription of target genes.

Caption: ERRα Signaling Pathway Activation by this compound.

Experimental Workflow Diagram

The diagram below outlines the major steps of the ERRα transcriptional activation assay using a luciferase reporter system.

Caption: Experimental Workflow for ERRα Transcriptional Activation Assay.

Experimental Protocol: ERRα Transcriptional Activation Luciferase Reporter Assay

This protocol is designed for a 96-well plate format and is based on methodologies described for nuclear receptor activation assays.[6][7] Optimization may be required for different cell lines or specific experimental conditions.

Materials and Reagents:

-

Cell Line: MG63 (human osteosarcoma) or HEK293T (human embryonic kidney) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection Reagent: Commercially available lipid-based transfection reagent (e.g., Lipofectamine™ 3000).

-

Plasmids:

-

ERRα expression vector (full-length human ERRα).

-

Luciferase reporter vector containing multiple copies of an Estrogen-Related Response Element (ERRE) upstream of a minimal promoter driving firefly luciferase expression.

-

Control vector expressing Renilla luciferase for normalization of transfection efficiency.

-

-

This compound: Prepare a stock solution in DMSO.

-

Assay Plate: White, opaque 96-well cell culture plates.

-

Luciferase Assay System: Dual-luciferase reporter assay system.

-

Luminometer: Plate reader capable of measuring luminescence.

Procedure:

-

Cell Culture and Transfection: a. Culture MG63 or HEK293T cells in a T-75 flask until they reach 70-80% confluency. b. On the day of transfection, seed cells into a 6-well plate at a density that will result in 70-90% confluency the next day. c. Co-transfect the cells with the ERRα expression vector, the ERE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Seeding: a. Approximately 24 hours post-transfection, detach the cells using trypsin-EDTA. b. Resuspend the cells in fresh culture medium and perform a cell count. c. Seed the cells into a white, opaque 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of culture medium. d. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. b. A typical concentration range for this compound would be from 10 nM to 100 µM to generate a full dose-response curve. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control. d. It is recommended to also include a known ERRα antagonist, such as XCT790, as a negative control.[6]

-

Incubation: a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. The incubation time of 18 hours has been previously reported for this compound in MG63 cells.[1]

-

Luminescence Measurement: a. After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and then sequentially measuring firefly and Renilla luciferase activity in a luminometer.

-

Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency. b. The transcriptional activation is typically expressed as fold induction relative to the vehicle control. c. Plot the fold induction against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of this compound.

Troubleshooting

-

Low Luciferase Signal:

-

Optimize cell seeding density.

-

Verify plasmid integrity and transfection efficiency.

-

Increase incubation time with the compound.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Be precise with liquid handling steps.

-

Increase the number of replicate wells.

-

-

Cytotoxicity:

-

Assess cell viability using a complementary assay (e.g., MTT or CellTiter-Glo).

-

Ensure the final DMSO concentration is non-toxic.

-

Test a narrower and lower concentration range of the compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DS45500853 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS45500853 is a potent and selective agonist of the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism.[1][2] ERRα is highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and brown adipose tissue, where it governs the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. Due to its central role in metabolic control, ERRα has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes, obesity, and fatty liver disease. This compound serves as a valuable chemical tool for elucidating the physiological functions of ERRα and for exploring its therapeutic potential in metabolic research.

Mechanism of Action

This compound functions as an agonist, activating the transcriptional activity of ERRα. It has been shown to inhibit the interaction between ERRα and its corepressor, Receptor-Interacting Protein 140 (RIP140), a key step in derepressing ERRα-mediated gene transcription.[2] The activation of ERRα by this compound leads to the recruitment of coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), to the promoter regions of target genes, thereby stimulating their expression. This signaling cascade ultimately enhances mitochondrial function and cellular respiration.

Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound and a structurally related pan-ERR agonist, SLU-PP-332, which is often used in in vivo metabolic studies due to its favorable pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value | Reference |

| IC50 | RIP140-ERRα LBD Binding Assay | 0.80 µM | [2] |

| EC50 | Full-length ERRα Luciferase Reporter Assay (in MG63 cells) | 5.4 µM | [2] |

Table 2: In Vivo Metabolic Effects of the ERRα Agonist SLU-PP-332 in Mouse Models

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Body Composition | Diet-Induced Obese Mice | SLU-PP-332 (50 mg/kg/day) for 4 weeks | 20% reduction in fat mass | |

| Fasting Glucose | Diet-Induced Obese Mice | SLU-PP-332 (50 mg/kg/day) for 4 weeks | 30% reduction in fasting glucose | |

| Insulin (B600854) Sensitivity | Diet-Induced Obese Mice | SLU-PP-332 (50 mg/kg/day) for 4 weeks | 50% improvement in insulin sensitivity | |

| Energy Expenditure | Diet-Induced Obese and ob/ob Mice | Acute SLU-PP-332 administration | Increased energy expenditure and fatty acid oxidation | [3] |

| Glucose Tolerance | Diet-Induced Obese and ob/ob Mice | SLU-PP-332 treatment | Improved glucose tolerance | [3] |

| Exercise Endurance | Wild-type Mice | SLU-PP-332 (50 mg/kg, IP) for 6 days | Enhanced exercise endurance | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERRα signaling pathway and a general workflow for investigating the effects of this compound in metabolic research.

Experimental Protocols

In Vitro Assays

1. ERRα Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate the transcriptional activity of ERRα.

-

Cell Line: HEK293T cells or other suitable host cells.

-

Reagents:

-

Expression vector for full-length human ERRα.

-

Luciferase reporter vector containing an ERRα response element (ERRE) upstream of the luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).

-

Transfection reagent.

-

This compound stock solution (in DMSO).

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

-

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Co-transfect the cells with the ERRα expression vector and the ERRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001 to 30 µM) or vehicle (DMSO).

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

-

2. Cellular Glucose Uptake Assay

This assay determines the effect of this compound on glucose uptake in a relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes).

-

Cell Line: C2C12 myoblasts or HepG2 cells.

-

Reagents:

-

Differentiation medium (for C2C12 cells).

-

This compound stock solution (in DMSO).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[3H]glucose or a non-radioactive glucose analog (e.g., 2-NBDG).

-

Insulin (positive control).

-

Cytochalasin B (inhibitor of glucose transport).

-

-

Protocol (for C2C12 myotubes):

-

Seed C2C12 myoblasts in a 24-well plate and grow to confluence.

-

Induce differentiation into myotubes by switching to a differentiation medium for 4-6 days.

-

Treat the differentiated myotubes with various concentrations of this compound or vehicle for 18-24 hours.

-

Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes.

-

Add 2-deoxy-D-[3H]glucose (or 2-NBDG) to each well and incubate for 10-15 minutes.

-

Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the glucose uptake to the total protein content in each well.

-

In Vivo Assays in Mouse Models of Metabolic Disease

The following protocols are based on studies with the ERRα agonist SLU-PP-332 and can be adapted for this compound, though dose and formulation may need optimization.[3]

1. Animal Models:

-

Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

-

Genetic Models: db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient).

2. This compound Formulation and Administration:

-

Formulation: A potential vehicle for intraperitoneal (IP) injection is 10% Tween 80, 10% DMSO, and 80% saline.

-

Dosing: Based on related compounds, a starting dose for in vivo studies could be in the range of 30-50 mg/kg body weight, administered once or twice daily via IP injection. Dose-response studies are recommended.

3. Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of the animal to clear a glucose load.

-

Protocol:

-

Fast the mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.

-

Administer this compound or vehicle at the predetermined dose and time before the glucose challenge.

-

Inject a sterile glucose solution (2 g/kg body weight) intraperitoneally.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

-

4. Insulin Tolerance Test (ITT)

This test evaluates the systemic response to insulin.

-

Protocol:

-

Fast the mice for 4-6 hours.

-

Record the baseline blood glucose level (t=0).

-

Administer this compound or vehicle.

-

Inject human insulin (0.75-1.0 U/kg body weight) intraperitoneally.

-

Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

-

Express the results as a percentage of the initial blood glucose concentration.

-

5. Body Composition Analysis

-

Method: Use quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass, lean mass, and water content in conscious mice before and after the treatment period.

Conclusion

This compound is a valuable research tool for investigating the role of ERRα in metabolic regulation. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo effects of this compound. Researchers can adapt and optimize these methods to address specific questions related to the therapeutic potential of ERRα agonism in various metabolic diseases. Careful experimental design and data interpretation are crucial for advancing our understanding of this important metabolic pathway.

References

- 1. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Crystallizing the ERRα Ligand-Binding Domain with the Synthetic Agonist DS45500853: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the co-crystallization of the human Estrogen-Related Receptor Alpha (ERRα) ligand-binding domain (LBD) with the synthetic agonist DS45500853 and a peptide from the coactivator PGC-1α. ERRα is a constitutively active orphan nuclear receptor implicated in metabolic regulation and cancer, making it a key target for therapeutic development. This compound has been identified as a potent ERRα agonist.[1][2][3][4] Elucidating the structural basis of this interaction is crucial for structure-based drug design. These protocols describe the expression and purification of the ERRα LBD, preparation of the ligand and coactivator peptide, and the methodology for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Introduction